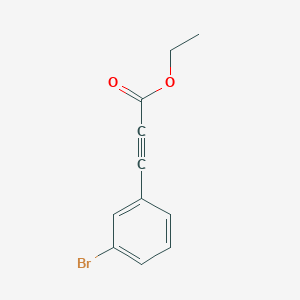

ethyl 3-(3-bromophenyl)propiolate

Description

Properties

Molecular Formula |

C11H9BrO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

ethyl 3-(3-bromophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H9BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3 |

InChI Key |

BIQLGUPFBOIPRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves reacting 3-bromoiodobenzene with ethyl propiolate (HC≡C-COOEt) in the presence of:

-

Base : Triethylamine or diisopropylamine to neutralize HX byproducts

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C

Key reaction equation :

Optimization and Yield Data

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 85–92 | |

| Temperature | 70°C | 89 | |

| Solvent | THF | 91 | |

| Reaction Time | 12–18 h | 87 |

Notable Observations :

-

Aryl iodides exhibit higher reactivity than bromides, minimizing side reactions.

-

Polar aprotic solvents (DMF, THF) enhance Pd catalyst stability and alkyne solubility.

-

Excess ethyl propiolate (1.2–1.5 equiv) ensures complete aryl halide conversion.

Alternative Synthetic Approaches

Esterification of 3-(3-Bromophenyl)Propiolic Acid

Propiolic acid derivatives can be esterified with ethanol under acidic or coupling conditions:

Procedure :

-

Synthesize 3-(3-bromophenyl)propiolic acid via Sonogashira coupling of 3-bromoiodobenzene with propiolic acid.

-

React the acid with ethanol using:

Limitation : Propiolic acid is prone to polymerization under acidic conditions, necessitating careful temperature control.

Castro-Stephens Coupling

A copper-mediated alternative to Sonogashira, suitable for aryl bromides:

Critical Analysis of Methodologies

Sonogashira vs. Castro-Stephens

| Factor | Sonogashira | Castro-Stephens |

|---|---|---|

| Substrate Scope | Broad (Ar-I, Ar-Br) | Limited (Ar-I) |

| Catalyst Cost | High (Pd) | Low (Cu) |

| Byproduct Formation | Minimal | Moderate (diyne) |

| Typical Yield | 85–92% | 70–75% |

Solvent Effects on Sonogashira Efficiency

Data from conjugate addition studies (Table 5 in) highlight solvent polarity’s role:

-

High polarity (DMF, MeCN): Accelerates reaction but reduces Z-isomer selectivity.

-

Low polarity (toluene): Slower kinetics but improves stereocontrol.

Industrial-Scale Considerations

Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(3-bromophenyl)propiolate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

Substitution: Various substituted phenylprop-2-ynoates.

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Scientific Research Applications

ethyl 3-(3-bromophenyl)propiolate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-ynoate moiety can participate in covalent interactions or undergo metabolic transformations.

Comparison with Similar Compounds

Positional Isomers on the Aromatic Ring

Ethyl 3-(3-bromophenyl)propiolate has two positional isomers:

Key Differences :

- Electronic Effects : The meta-bromine (3-position) in the title compound provides moderate electron-withdrawing effects compared to the para-bromine (4-position), which may influence reactivity in electrophilic substitutions or metal-catalyzed couplings.

Halogen-Substituted Propiolates

Replacing bromine with other halogens alters electronic and physical properties:

Notable Trends:

- Electron-Withdrawing Strength : Br > Cl > F. Bromine enhances stability of transition states in palladium-catalyzed reactions .

- Biological Activity : Fluorinated analogs (e.g., ethyl 3-(4-fluorophenyl)propiolate) are tested for cytotoxicity, while brominated derivatives may exhibit enhanced bioactivity due to heavier halogen effects .

Ester Group Variations

Replacing the ethyl group with methyl or trimethylsilyl moieties impacts solubility and reactivity:

Key Insights :

- Trimethylsilyl (TMS) Groups : Enhance stability of intermediates but require anhydrous conditions .

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity, influencing pharmacokinetic properties in drug design.

Physicochemical Properties and Spectral Data

NMR and Mass Spectrometry

Ethyl 3-(4-methoxyphenyl)propiolate (a structural analog) exhibits:

- ¹H NMR (CDCl₃) : δ 7.53–7.49 (2H, aromatic), 4.26 (2H, OCH₂CH₃), 3.80 (3H, OCH₃) .

- HRMS : [M + H]⁺ at 205.0862 (calculated: 205.0865) .

For this compound, analogous signals are expected, with downfield shifts for the bromine-substituted aromatic protons.

Boiling Point and Density

Cross-Coupling Reactions

The bromine substituent in this compound enables Sonogashira couplings with boronic acids (e.g., synthesis of β,β-diaryl acryl aldehydes) . Non-halogenated analogs (e.g., ethyl propiolate) lack this versatility .

Cycloadditions

The terminal alkyne participates in Huisgen cycloadditions to form triazoles, as demonstrated in the synthesis of Hsp90 inhibitors .

Q & A

Q. What are the common synthetic routes for ethyl 3-(3-bromophenyl)propiolate, and what catalysts are typically employed?

this compound can be synthesized via Sonogashira-type coupling reactions. A ligand-free copper(I)-catalyzed approach is effective for introducing aryl groups to propiolate esters. For example, coupling 3-bromophenylboronic acid with ethyl propiolate in the presence of CuOAc generates the target compound with high regioselectivity . Alternative methods include electrophilic aromatic substitution or modifications of pre-functionalized propiolates, as seen in the synthesis of methyl 3-(4-fluorophenyl)propiolate .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

- NMR : The alkyne proton (C≡C-H) typically appears as a singlet near δ 3.1–3.3 ppm in H NMR. The ester carbonyl (C=O) resonates around δ 165–170 ppm in C NMR.

- X-ray crystallography : Used to confirm molecular geometry and substituent orientation. For example, the (E)-configuration of similar acrylate derivatives was validated via single-crystal diffraction .

- IR spectroscopy : A strong absorption band near 2200 cm confirms the C≡C stretch .

Q. What safety considerations are critical when handling brominated propiolate derivatives like this compound?

Brominated compounds often require strict safety protocols:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact or inhalation .

- Work in a fume hood to mitigate exposure to volatile intermediates.

- Follow waste disposal guidelines for halogenated organics to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during the synthesis of this compound?

Key parameters include:

- Temperature : Excessively high temperatures (>100°C) promote degradation and overconsumption of ethyl propiolate. Optimal conditions for similar reactions are 80–100°C .

- Catalyst loading : Copper(I) catalysts (5–10 mol%) balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while methanol reduces selectivity due to competing ester hydrolysis .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations are widely used to:

- Map electron density distributions, identifying reactive sites (e.g., electrophilic alkynes or electron-deficient aryl rings) .

- Predict nonlinear optical (NLO) properties by analyzing hyperpolarizability and dipole moments .

- Simulate reaction pathways for aryl coupling or ester hydrolysis, aiding mechanistic studies .

Q. How should researchers address discrepancies in reported reaction outcomes for brominated propiolate derivatives?

Contradictions in selectivity or yield often arise from:

- Substrate ratios : Excess ethyl propiolate (5–20 eq.) may not improve selectivity but increases reagent consumption .

- Catalyst impurities : Trace moisture or oxygen in copper catalysts can deactivate intermediates, leading to inconsistent results .

- Analytical variability : Cross-validate results using multiple techniques (e.g., HPLC for purity, GC-MS for byproduct identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.